molecular formula C12H10ClFO2 B3033848 5-(2-Chloro-6-fluoro-phenyl)-3-hydroxy-cyclohex-2-enone CAS No. 1221715-39-4

5-(2-Chloro-6-fluoro-phenyl)-3-hydroxy-cyclohex-2-enone

Cat. No.: B3033848
CAS No.: 1221715-39-4
M. Wt: 240.66
InChI Key: KMNJRLQVFJOHBK-UHFFFAOYSA-N
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Description

5-(2-Chloro-6-fluoro-phenyl)-3-hydroxy-cyclohex-2-enone, commonly referred to as 5-CF-3-OH-CHE, is a cyclic ketone that has been studied for its potential uses in scientific research. This compound has been found to have a wide range of applications in both biochemical and physiological research, and has been used in various experiments to study its effects on biological systems.

Scientific Research Applications

Synthesis and Chemical Reactions

  • One-Pot Synthesis

    A one-pot, three-component synthesis method for derivatives of cyclohex-2-enone, including 3-hydroxy-cyclohex-2-enone, was developed using ultrasound irradiation. This method offers advantages like environmental friendliness, high yields, and a simple work-up procedure (Song et al., 2015).

  • Regioselective Heterocyclization

    The compound undergoes regioselective heterocyclization to produce bridged heterocycles, a method useful in organic synthesis (Majumdar, Samanta & Basu, 2003).

  • Enantioselective Photodimerization

    Enantioselective photodimerization of cyclohex-2-enone in single crystals has been studied, offering insights into the synthesis of optically active compounds (Tanaka et al., 1999).

  • Reactions with Aziridines

    Research has explored the reactions of cyclohex-2-enone derivatives with aziridines, leading to the formation of unique compounds (Archer & Singer, 1976).

  • Cycloaddition Reaction Studies

    Studies on the cycloaddition reactions of cyclohex-2-enone derivatives have provided insights into their use in organic synthesis and material science, including applications in non-linear optical materials and neurodegenerative disease treatment (Ivanova & Spiteller, 2018).

Molecular and Crystallographic Studies

  • Crystal Structure Analysis: Research involving the crystal structure analysis of cyclohex-2-enone derivatives has helped in understanding their potential as pharmaceutical agents and their anticancer properties (Kokila, Kiran & Ramakrishna, 2017).

Applications in Organic Synthesis

  • Organometallic Synthesis

    Cyclohex-2-enone derivatives have been utilized in organometallic synthesis, demonstrating their role as synthetic equivalents for certain cations in organic reactions (Kelly et al., 1981).

  • Organocatalytic Synthesis

    The use of cyclohex-2-enone derivatives in organocatalytic synthesis has been demonstrated, highlighting their potential as chiral building blocks in the creation of complex molecules (Bolze, Dickmeiss & Jørgensen, 2008).

Properties

IUPAC Name

5-(2-chloro-6-fluorophenyl)-3-hydroxycyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFO2/c13-10-2-1-3-11(14)12(10)7-4-8(15)6-9(16)5-7/h1-3,6-7,15H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNJRLQVFJOHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-Chloro-6-fluoro-phenyl)-3-hydroxy-cyclohex-2-enone
Reactant of Route 5
5-(2-Chloro-6-fluoro-phenyl)-3-hydroxy-cyclohex-2-enone
Reactant of Route 6
5-(2-Chloro-6-fluoro-phenyl)-3-hydroxy-cyclohex-2-enone

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